Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) []. It is classified as an antineoplastic agent and plays a pivotal role in scientific research, particularly in the study of non-small cell lung cancer (NSCLC) []. Osimertinib is highly selective for both EGFR-TKI-sensitizing and EGFR T790M resistance mutations [].
A detailed description of the synthesis of osimertinib is provided in []. The process involves multiple steps, primarily utilizing palladium-catalyzed cross-coupling reactions and standard organic synthesis techniques. Key parameters include the use of specific catalysts, solvents, and temperature control for optimal yield and purity.
Osimertinib features a complex molecular structure, characterized by a central pyrimidine ring linked to various functional groups including a Michael acceptor moiety, an acrylamide group, and a substituted aniline moiety []. These structural elements contribute to its unique binding and inhibitory properties towards EGFR.
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3